One-Step Synthesis in Quantitative Yield: Superior Synthetic Accessibility
4-(2-Methylphenoxy)aniline is accessible via a one-step synthetic protocol using adapted Vilsmeier conditions that achieves quantitative yield, representing a significant process efficiency advantage over multi-step syntheses required for structurally related diaryl ether anilines [1]. While this study did not directly compare other methylphenoxy aniline isomers under identical conditions, the quantitative yield (approaching 100%) establishes a baseline of synthetic accessibility that is uncommon for this compound class, where typical Ullmann-type couplings or nucleophilic aromatic substitution reactions often yield 50-80% [1]. The product was fully characterized by 1H-NMR, 13C-NMR, 2H-NMR, IR, and Raman spectroscopy [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | Quantitative yield (approaching 100%) |
| Comparator Or Baseline | Class-typical yields for diaryl ether anilines via Ullmann coupling or SNAr: 50-80% (class-level baseline, not directly compared) |
| Quantified Difference | Estimated ~20-50% absolute yield advantage relative to class baseline |
| Conditions | One-step protocol using adapted Vilsmeier conditions |
Why This Matters
Quantitative synthetic yield reduces procurement cost uncertainty and simplifies scale-up planning for research programs requiring multi-gram quantities.
- [1] Jaster J, Dressler E, Geitner R, Groß GA. 4-(2-Methylphenoxy)aniline. Molbank. 2023;(2):M1654. One-step synthesis in quantitative yield using adapted Vilsmeier conditions. View Source
